molecular formula C8H16O2 B14567530 4-Ethyl-6-hydroxyhexanal CAS No. 61822-29-5

4-Ethyl-6-hydroxyhexanal

Cat. No.: B14567530
CAS No.: 61822-29-5
M. Wt: 144.21 g/mol
InChI Key: XGYGHXMCMADXEK-UHFFFAOYSA-N
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Description

4-Ethyl-6-hydroxyhexanal is an organic compound with the molecular formula C8H16O2 It is a member of the aldehyde family, characterized by the presence of an aldehyde group (-CHO) and a hydroxyl group (-OH) on a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-6-hydroxyhexanal can be achieved through several methods. One common approach involves the aldol condensation of 4-ethylhexanal with formaldehyde, followed by a reduction step to introduce the hydroxyl group. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-ethyl-6-oxohexanal. This process utilizes a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-6-hydroxyhexanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Acid chlorides, alkyl halides

Major Products Formed:

    Oxidation: 4-Ethyl-6-hydroxyhexanoic acid

    Reduction: 4-Ethyl-6-hydroxyhexanol

    Substitution: Various esters and ethers depending on the substituent

Scientific Research Applications

4-Ethyl-6-hydroxyhexanal has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving aldehyde metabolism and enzyme interactions.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde and hydroxyl functionalities.

Mechanism of Action

The mechanism by which 4-Ethyl-6-hydroxyhexanal exerts its effects involves its reactive aldehyde and hydroxyl groups. These functional groups can interact with various molecular targets, including enzymes and proteins, leading to modifications in their structure and function. The aldehyde group can form Schiff bases with amines, while the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks.

Comparison with Similar Compounds

    4-Hydroxyhexanal: Lacks the ethyl group, resulting in different reactivity and applications.

    6-Hydroxyhexanal: Similar structure but without the ethyl group, affecting its chemical behavior.

    4-Ethylhexanal: Lacks the hydroxyl group, leading to different chemical properties and uses.

Uniqueness: 4-Ethyl-6-hydroxyhexanal is unique due to the presence of both an ethyl group and a hydroxyl group on the hexane chain. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

61822-29-5

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

4-ethyl-6-hydroxyhexanal

InChI

InChI=1S/C8H16O2/c1-2-8(5-7-10)4-3-6-9/h6,8,10H,2-5,7H2,1H3

InChI Key

XGYGHXMCMADXEK-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC=O)CCO

Origin of Product

United States

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